An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid (CAS: 1132-21-4)
An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid (CAS: 1132-21-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxybenzoic acid (CAS number 1132-21-4), a naturally occurring phenolic compound, is a versatile building block in organic synthesis and a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological functions, including its antifungal, anti-inflammatory, and potential anticancer activities. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Core Properties of 3,5-Dimethoxybenzoic Acid
3,5-Dimethoxybenzoic acid is a white to off-white crystalline powder.[1] Its core structure consists of a benzene ring substituted with two methoxy groups at positions 3 and 5, and a carboxylic acid group at position 1. This unique arrangement of functional groups imparts specific chemical and physical characteristics.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3,5-Dimethoxybenzoic Acid is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C9H10O4 | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| Appearance | White to off-white or beige crystalline powder | [1][4] |
| Melting Point | 178-180 °C | [1][5] |
| Boiling Point | 340.65 °C (estimated) | [6] |
| Density | ~1.214 g/cm³ | [1] |
| logP (o/w) | 2.190 | [6] |
| pKa | Not explicitly found | |
| Solubility | Sparingly soluble in water. Soluble in ethanol, aqueous acetic acid. | [6][7] |
| Storage Temperature | 10°C - 25°C, protect from light | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,5-Dimethoxybenzoic Acid.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available, detailed assignments not consistently reported across sources. | [9] |
| ¹³C NMR | Spectra available, detailed assignments not consistently reported across sources. | [9] |
| Infrared (IR) | Spectra available. Expect characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H and C=C stretching. | [2] |
| Mass Spectrometry (MS) | Molecular ion peak [M]+ at m/z 182. | [10] |
Experimental Protocols
Synthesis of 3,5-Dimethoxybenzoic Acid
The synthesis of 3,5-Dimethoxybenzoic Acid typically involves the methylation of 3,5-dihydroxybenzoic acid. The following is a representative experimental protocol.
Reaction: Methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate.
Materials:
-
3,5-dihydroxybenzoic acid
-
Acetone
-
Potassium carbonate
-
Dimethyl sulfate
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in acetone in a reaction flask.
-
Add potassium carbonate to the solution at room temperature.
-
Add dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to 55°C and reflux overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove acetone.
-
Add water to the residue, followed by the addition of 30% sodium hydroxide solution to adjust the pH to 14.
-
Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester intermediates.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 6 with concentrated hydrochloric acid, which will precipitate the 3,5-Dimethoxybenzoic acid as a white solid.
-
Filter the solid, wash with water, and dry to obtain the final product.[11]
Synthesis workflow for 3,5-Dimethoxybenzoic Acid.
Purification of 3,5-Dimethoxybenzoic Acid
Purification is critical to obtain high-purity 3,5-Dimethoxybenzoic Acid, often required for pharmaceutical applications.[1] A common method is recrystallization.
Solvents: Water, Ethanol, or aqueous Acetic Acid.[7]
General Recrystallization Protocol:
-
Dissolve the crude 3,5-Dimethoxybenzoic acid in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot filter the solution to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven.[7]
A patent also describes a purification method involving the formation of a salt.
Alkali-Acid Purification Protocol:
-
Add the crude 3,5-dimethylbenzoic acid to water and add an alkali (e.g., sodium hydroxide, potassium carbonate) to form the corresponding salt.[12]
-
Heat the solution to 80-105°C to dissolve the salt and filter while hot to remove insoluble impurities.[12]
-
Cool the filtrate to -5°C to crystallize the salt.[12]
-
Isolate the salt by solid-liquid separation.[12]
-
Dissolve the salt in hot water and precipitate the purified 3,5-dimethylbenzoic acid by adding an acid (e.g., hydrochloric acid, sulfuric acid).[12]
-
Collect the purified product by filtration and dry.[12]
References
- 1. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jmatonline.com [jmatonline.com]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A bifunctional MAPK/PI3K antagonist for inhibition of tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
